molecular formula C19H20N4O3S B11457459 2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide

2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide

Cat. No.: B11457459
M. Wt: 384.5 g/mol
InChI Key: MDRHJSMAIIZLDM-UHFFFAOYSA-N
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Description

2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide is a complex organic compound with a molecular formula of C13H16N4O3S. This compound is characterized by its unique structure, which includes a pyrimidine ring, an oxazole ring, and a phenylacetamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide involves multiple steps, starting with the preparation of the pyrimidine and oxazole intermediates. The reaction typically involves the use of sulfur-containing reagents to introduce the sulfanyl group. The conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. The purification process often involves crystallization and chromatography techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-2-phenylacetamide

InChI

InChI=1S/C19H20N4O3S/c1-3-7-14-11-16(24)22-19(20-14)27-17(13-8-5-4-6-9-13)18(25)21-15-10-12(2)26-23-15/h4-6,8-11,17H,3,7H2,1-2H3,(H,20,22,24)(H,21,23,25)

InChI Key

MDRHJSMAIIZLDM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SC(C2=CC=CC=C2)C(=O)NC3=NOC(=C3)C

Origin of Product

United States

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